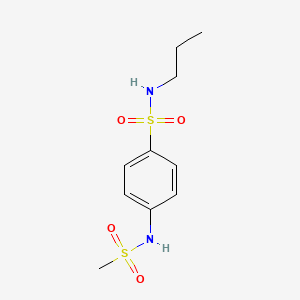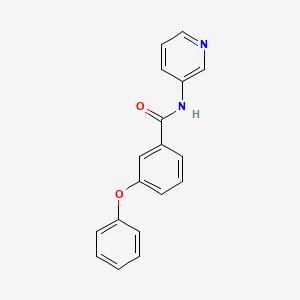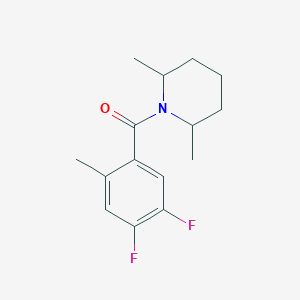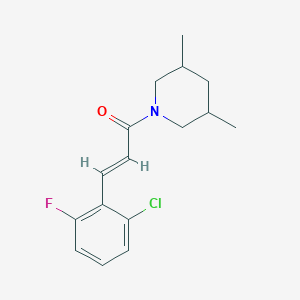![molecular formula C16H25NO3 B5425561 N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B5425561.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dimethoxyphenyl group attached to an ethyl chain, which is further connected to a dimethylbutanamide moiety. The presence of methoxy groups on the phenyl ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide typically involves the reaction of 3,4-dimethoxyphenylethylamine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cells.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to interact with alpha7-acetylcholine receptors, which are involved in cognitive functions and neuroprotection .
類似化合物との比較
Similar Compounds
N-(3,4-Dimethoxyphenyl)ethylamides: These compounds share a similar phenyl group with methoxy substitutions but differ in the amide moiety.
3,4-Dimethoxyphenylacetonitrile: Another compound with a similar phenyl group but different functional groups attached.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide is unique due to its specific combination of a dimethoxyphenyl group with a dimethylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(17-15(18)10-16(2,3)4)12-7-8-13(19-5)14(9-12)20-6/h7-9,11H,10H2,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARBBAJOYBWTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4R)-N-methyl-4-(4-{[(phenylacetyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5425481.png)

![[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(2-amino-4-methyl-1,3-benzothiazol-6-yl)methanone](/img/structure/B5425488.png)


![2-{[(3-endo)-3-(4-fluoro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-8-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5425496.png)


![4-tert-butyl-N-{4-[(1E)-1-{2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B5425521.png)

![ethyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5425537.png)
![N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5425556.png)
![(5E)-5-[[4-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5425568.png)
![4-methyl-N-{2-[2-(3-nitrophenyl)vinyl]-8-quinolinyl}benzenesulfonamide](/img/structure/B5425574.png)
